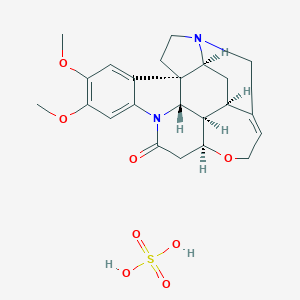

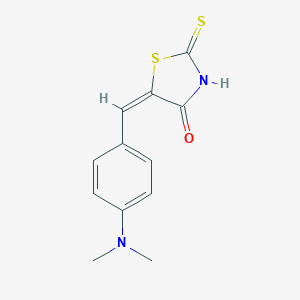

![molecular formula C24H28N3+ B213181 [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium CAS No. 8004-87-3](/img/structure/B213181.png)

[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

Overview

Description

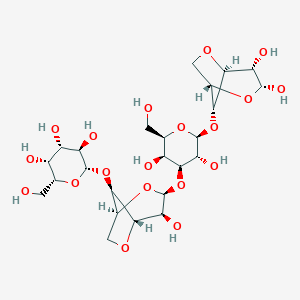

The compound “[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium” is an organic compound with the molecular formula C23H25N2 . It is also known by its IUPAC name "4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium" .

Molecular Structure Analysis

The molecular structure of this compound consists of two aromatic rings connected by a methylene bridge. The compound also contains two dimethylamino groups attached to the aromatic rings . The exact 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.457 Da . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the current data.Scientific Research Applications

Antimicrobial Activity

Research conducted by Ghorab et al. (2017) synthesized a series of derivatives related to the compound , exploring their antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activities against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus fumigatus and Candida albicans. Molecular modeling suggested their potential binding interactions within the active site of dihydropteroate synthase, indicating a promising avenue for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Potential CNS Agents

Martin et al. (1981) explored derivatives of the mentioned compound for their potential as central nervous system (CNS) agents. Their study synthesized analogues showing significant antitetrabenazine activity, an indicator of antidepressant properties. Optimal activity was observed in specific structural configurations, hinting at the influence of molecular structure on therapeutic potential (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

Organic Solvent Applications

Lokshin et al. (2001) investigated the compound's derivatives as models for polyaniline emeraldine base (PANI-EB), focusing on their behavior upon protonation by amphiphilic acid in organic solvents. Their findings revealed intermolecular proton-electron transfer leading to the formation of monoradical cations. This behavior suggests applications in conducting materials and the study of charge-transfer processes (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Solvatochromic Behavior

The study by Bogdanov et al. (2019) reported on the synthesis and solvatochromic behavior of derivatives, highlighting their potential use in nonlinear optical materials due to their donor-acceptor structures. The research demonstrated reversed solvatochromic behavior in various solvents, although their application in nonlinear optics is limited by their crystalline state symmetry (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).

Mechanism of Action

Target of Action

The primary targets of [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium are typically cellular proteins and enzymes involved in critical biochemical processes. These targets often include nucleic acids and specific receptor proteins that play a role in cellular signaling and metabolic pathways .

Mode of Action

This compound interacts with its targets primarily through binding interactions, which can include hydrogen bonding, van der Waals forces, and electrostatic interactions. Upon binding, the compound can induce conformational changes in the target proteins, leading to altered activity. For example, it may inhibit enzyme activity or block receptor sites, thereby modulating cellular responses .

Biochemical Pathways

The affected biochemical pathways often include those involved in cell growth, apoptosis, and signal transduction. By interacting with key enzymes and receptors, the compound can disrupt normal cellular functions, leading to downstream effects such as inhibition of cell proliferation or induction of programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. Typically, the compound is absorbed through passive diffusion, distributed widely in tissues, metabolized by liver enzymes, and excreted primarily via the kidneys. These properties influence its therapeutic window and potential side effects .

Result of Action

At the molecular level, the compound’s action results in the inhibition of specific cellular processes, leading to reduced cell viability or altered cellular functions. At the cellular level, this can manifest as decreased proliferation, increased apoptosis, or changes in cell signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures may denature the compound or its target proteins, reducing efficacy. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .

This comprehensive understanding of the mechanism of action of this compound provides valuable insights into its potential therapeutic applications and limitations.

properties

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPCGOAFZFKBGH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868814, DTXSID201174432 | |

| Record name | 4-{[4-(Dimethylamino)phenyl][4-(methylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

8004-87-3, 765266-81-7 | |

| Record name | Basic Violet 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.